6-Amino-2-methoxy-2,5-dihydropyrimidin-4(3h)-one
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Overview
Description
6-Amino-2-methoxy-2,3-dihydropyrimidin-4(5H)-one is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry. The structure features a pyrimidine ring, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methoxy-2,3-dihydropyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an amino group with a methoxy-substituted carbonyl compound in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino and methoxy groups may participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6-Amino-2-methoxy-2,3-dihydropyrimidin-4(5H)-one could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic applications, including antiviral, antibacterial, or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for compounds like 6-Amino-2-methoxy-2,3-dihydropyrimidin-4(5H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
5-Amino-2-methoxypyrimidine: A simpler pyrimidine compound with potential biological activity.
Uniqueness
6-Amino-2-methoxy-2,3-dihydropyrimidin-4(5H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
7144-64-1 |
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Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
4-amino-2-methoxy-2,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H9N3O2/c1-10-5-7-3(6)2-4(9)8-5/h5H,2H2,1H3,(H2,6,7)(H,8,9) |
InChI Key |
XXQYIZHJNNWVHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1NC(=O)CC(=N1)N |
Origin of Product |
United States |
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